molecular formula C21H19FN2O4S B2458176 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1448135-74-7

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2458176
CAS RN: 1448135-74-7
M. Wt: 414.45
InChI Key: CBNBZGDYRRZJNP-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as FSPPIM, is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that it acts as a selective sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including modulation of ion channels, regulation of calcium signaling, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated ion channels, including sodium and potassium channels. It has also been shown to regulate calcium signaling in cells, which is important for various cellular processes, including neurotransmitter release. Additionally, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages And Limitations For Lab Experiments

One advantage of using (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments is its selectivity for the sigma-1 receptor. This allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation is that the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone and its effects on cellular processes. Finally, the development of more selective and potent sigma-1 receptor agonists may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzene sulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 5-phenylisoxazole-3-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission. (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone may be used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions.

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-16-6-8-17(9-7-16)29(26,27)18-10-12-24(13-11-18)21(25)19-14-20(28-23-19)15-4-2-1-3-5-15/h1-9,14,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNBZGDYRRZJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

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